Rifamide
Description
Historical Context of Rifamycin (B1679328) Discovery and Derivatization to Rifamide
The journey of the rifamycin class of antibiotics began in 1957 in the research laboratories of Lepetit Pharmaceuticals in Milan, Italy. wikipedia.org Scientists Piero Sensi and Maria Teresa Timbal discovered a new bacterium, Amycolatopsis rifamycinica (previously known as Nocardia mediterranei or Streptomyces mediterranei), in a soil sample from the French Riviera. wikipedia.orgmdpi.com This bacterium was found to produce a group of antibiotic substances that were named rifamycins (B7979662). wikipedia.org
Initial studies focused on a mixture of rifamycins, from which the practically inactive but stable Rifamycin B was isolated. nih.govnih.gov A key breakthrough was the observation that Rifamycin B could be chemically converted into highly active compounds. psu.edu This process involved its transformation into Rifamycin S, which could then be reduced to Rifamycin SV. nih.gov Rifamycin SV was the first derivative to see clinical application for treating infections caused by gram-positive bacteria and those affecting the biliary tract. nih.govpsu.edu
In an extensive effort to discover derivatives with improved properties, particularly oral activity, researchers at Lepetit systematically modified the Rifamycin B molecule. nih.govcapes.gov.br This research led to the synthesis of various amides and hydrazides. psu.edu Among these, the N,N-diethylamide of Rifamycin B, named this compound, was selected for further development due to its promising therapeutic index. psu.edudrugfuture.com Although this compound was introduced into clinical practice in some countries, its use was limited to intravenous administration, similar to Rifamycin SV. mdpi.comwikipedia.orgsemanticscholar.org The quest for an orally active derivative continued, ultimately leading to the landmark discovery of Rifampicin (B610482) (Rifampin) in 1965. wikipedia.orgnih.gov
Academic Significance of this compound as a Rifamycin Analog
This compound holds a significant place in the academic study of antibiotics as an important early analog of the rifamycin family. wikipedia.org The synthesis and evaluation of this compound and other derivatives were crucial in building an understanding of the structure-activity relationships within the rifamycin class. nih.gov This knowledge was instrumental in guiding the synthetic efforts that produced Rifampicin, a cornerstone of modern tuberculosis therapy. nih.govwikipedia.org
The development of this compound represents a key step in the evolution of rifamycin antibiotics, bridging the gap between the initial discovery of natural rifamycins and the creation of highly effective, orally bioavailable drugs. psu.eduwikipedia.org Its study provided valuable insights into how modifications of the carboxyl group of Rifamycin B could influence antibacterial activity and pharmacokinetic properties. psu.edu
Structure
2D Structure
Properties
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-27-[2-(diethylamino)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N2O13/c1-12-45(13-2)31(47)20-55-30-19-28-38(51)33-32(30)34-40(26(8)37(33)50)58-43(10,41(34)52)56-18-17-29(54-11)23(5)39(57-27(9)46)25(7)36(49)24(6)35(48)21(3)15-14-16-22(4)42(53)44-28/h14-19,21,23-25,29,35-36,39,48-51H,12-13,20H2,1-11H3,(H,44,53)/b15-14+,18-17+,22-16-/t21-,23+,24+,25+,29-,35-,36+,39+,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYNXKZVOUXHDX-VDPUEHCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C\C=C\[C@@H]([C@@H]([C@H]([C@H]([C@H]([C@@H]([C@@H]([C@H](/C=C/O[C@@]4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53109-90-3 (unspecified hydrochloride salt) | |
| Record name | Rifamide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002750767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901023450 | |
| Record name | Rifamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901023450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
810.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2750-76-7 | |
| Record name | Rifamide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002750767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rifamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901023450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rifamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS121H7U7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action of Rifamide
Inhibition of Bacterial DNA-Dependent RNA Polymerase (RNAP)
The primary target of Rifamide is the bacterial DNA-dependent RNA polymerase, the enzyme responsible for transcribing genetic information from DNA to RNA. ontosight.aiwikipedia.org By binding to this enzyme, this compound effectively halts the process of transcription, leading to bacterial cell death.
Specific Binding to the RNAP β-Subunit
This compound's inhibitory action is highly specific, targeting the β-subunit of the bacterial RNAP. ontosight.airesearchgate.netnih.gov This specificity arises from a high affinity for a well-defined binding pocket located on the β-subunit. researchgate.netnih.govnih.gov This binding pocket is situated deep within the DNA/RNA channel of the enzyme. researchgate.netnih.gov The interaction is a tight one, with rifamycins (B7979662) forming a 1:1 complex with the RNAP enzyme. cshmonographs.orgcapes.gov.br
Mutational studies have confirmed the importance of the rpoB gene, which encodes the β-subunit, in this compound's mechanism of action. nih.gov Resistance to rifamycins is most commonly associated with mutations in this gene, which alter the structure of the binding site and reduce the antibiotic's affinity. researchgate.netmcmaster.ca
Molecular Basis of RNA Elongation Blockade
This compound inhibits the elongation phase of transcription. researchgate.netasm.org After binding to the RNAP β-subunit, the drug physically obstructs the path of the elongating RNA transcript. researchgate.netnih.govresearchgate.net This steric hindrance prevents the nascent RNA chain from extending beyond a length of 2-3 nucleotides. researchgate.netbiorxiv.org The blockage of the RNA exit tunnel ultimately leads to the termination of transcription. researchgate.netbiorxiv.org
The binding of this compound does not prevent the initial steps of transcription, such as promoter binding or the formation of the open complex. researchgate.net Instead, it specifically interferes with the transition from the initiation to the elongation phase of RNA synthesis. asm.org
Biomolecular Interactions at the Active Site
The potent inhibitory effect of this compound is a direct result of specific biomolecular interactions within the binding pocket of the RNAP β-subunit. These interactions, which include hydrogen bonding and steric occlusion, stabilize the this compound-RNAP complex and are fundamental to the drug's mechanism of action.
Hydrogen Bonding Networks within the this compound-RNAP Complex
Hydrogen bonds play a critical role in the stable binding of this compound to the RNAP β-subunit. nih.govresearchgate.net X-ray crystallography studies have revealed that several residues within the binding pocket form hydrogen bonds with the hydroxyl groups and other oxygen atoms on the this compound molecule. nih.govrcsb.org
Key residues in Mycobacterium tuberculosis RNAP that participate in these hydrogen bonding interactions include Gln438, Phe439, His451, Arg454, and Ser456. rcsb.org The hydroxyl groups on the ansa bridge and the naphthol ring of the rifamycin (B1679328) molecule are particularly important for these interactions. researchgate.netnih.gov Resonance Raman spectroscopy studies have indicated that the binding of rifampicin (B610482) to E. coli RNAP creates a stronger hydrogen-bonding environment for the amidic proton of the antibiotic compared to when it is in an aqueous solution. nih.gov
Table 1: Key Hydrogen Bonding Interactions between Rifampin and M. tuberculosis RNAP
| Rifampin Moiety | RNAP Residue (M. tuberculosis) |
|---|---|
| Hydroxyl groups | Gln438, Phe439, His451, Arg454, Ser456 |
| Oxygen atom | Gln435 |
Data sourced from PDB ID: 5uhb rcsb.org
Steric Occlusion Mechanisms of Transcription Inhibition
The primary mechanism by which this compound inhibits transcription is through steric occlusion. wikipedia.orgresearchgate.net By binding within the DNA/RNA channel, the bulky this compound molecule physically blocks the path of the growing RNA chain. researchgate.netresearchgate.net This direct blockage prevents the nascent transcript from elongating, effectively halting the transcription process. nih.gov
The binding site of this compound is located adjacent to the active site of the RNAP, but not directly at the catalytic center. researchgate.netnih.gov This positioning allows the drug to intercept the emerging RNA transcript without directly interfering with the catalytic activity of the enzyme. researchgate.net The steric clash between the antibiotic and the nascent RNA chain is the ultimate cause of transcription termination. wikipedia.org
Mechanistic Insights from In Vitro Enzymatic Assays
In vitro enzymatic assays have been fundamental in elucidating the molecular mechanism by which this compound and other members of the rifamycin class exert their antibacterial effects. databiotech.co.il These assays allow for the detailed study of enzyme kinetics and inhibition in a controlled environment, free from the complexities of a living cell. databiotech.co.ilsigmaaldrich.com The primary target for the antibacterial activity of all rifamycins, including this compound, is the bacterial DNA-dependent RNA polymerase (RNAP), an enzyme crucial for the transcription of DNA into RNA. wikipedia.orgontosight.ainih.gov
Research has consistently shown that rifamycins have a high affinity for prokaryotic RNAP but a very poor affinity for the equivalent mammalian enzyme, which accounts for their selective toxicity. wikipedia.org The binding is highly specific, targeting the beta-subunit of the bacterial RNAP. ontosight.aipatsnap.comwikipedia.org Crystal structure and biochemical data reveal that the antibiotic binds to a pocket within the DNA/RNA channel of the RNAP beta subunit. wikipedia.org This binding site is located more than 12 Å away from the enzyme's active site. researchgate.net
The mechanism of inhibition is not through direct interference with the active site's catalytic activity but through steric occlusion. wikipedia.org After binding to the RNAP, the rifamycin molecule physically blocks the path of the elongating RNA chain. wikipedia.orgresearchgate.net This allows for the synthesis of a very short RNA transcript of only 2-3 nucleotides before the growing chain clashes with the bound antibiotic, halting further elongation and preventing the synthesis of essential bacterial proteins. patsnap.comresearchgate.net
While specific kinetic data for this compound's direct inhibition of RNAP is not extensively detailed in publicly available literature, the potency of the rifamycin class has been well-characterized through in vitro assays using closely related compounds. For instance, Rifampicin, a prominent rifamycin, is a potent inhibitor of E. coli RNAP, with a 50% effective concentration (EC50) of approximately 20 nM. nih.govasm.org This potent, specific inhibition of a vital bacterial enzyme is the cornerstone of the rifamycin family's bactericidal action. drugbank.com
Further enzymatic studies have also focused on enzymes that modify rifamycins, such as rifamycin oxidase. In vitro kinetic studies on rifamycin oxidase from the fungus Curvularia lunata have been performed, providing insights into the biotransformation of these antibiotics. The kinetic parameters for this enzyme with Rifamycin B as a substrate have been determined, as detailed in the table below.
Table 1: Kinetic Parameters of Rifamycin Oxidase from C. lunata
| Enzyme | Substrate | Km | Vmax |
|---|
These enzymatic assays, whether focused on the target of the antibiotic (RNAP) or on enzymes that metabolize it, provide crucial, quantitative insights into the molecular interactions governing the activity and fate of rifamycins like this compound. amsbio.com
Mechanisms of Bacterial Resistance to Rifamide and Rifamycins
Mutational Alterations in the RNA Polymerase β-Subunit
Mutations in the gene encoding the RNAP β-subunit (rpoB) are the most common mechanism of resistance to rifamycins (B7979662) in clinical settings, particularly in pathogens like Mycobacterium tuberculosis. acs.orgresearchgate.netasm.org These mutations reduce the affinity of the antibiotic for its binding site on the enzyme. acs.orgoup.com
Identification of Resistance-Determining Regions (RRDR)
A specific region within the rpoB gene, known as the Rifampicin (B610482) Resistance-Determining Region (RRDR), is a hotspot for mutations conferring resistance. researchgate.netasm.orgoup.com This region is highly conserved among prokaryotes and corresponds to the rifamycin (B1679328) binding site on the β-subunit. frontiersin.org In Mycobacterium tuberculosis, the RRDR is an 81-bp region in the center of the rpoB gene. asm.orgoup.comresearcherslinks.com Mutations within this region account for a significant majority of rifampicin resistance cases. oup.comresearcherslinks.com
Characterization of Specific Amino Acid Substitutions Conferring Resistance
Resistance to rifamycins is often conferred by specific amino acid substitutions within the RRDR. oup.comasm.org In Mycobacterium tuberculosis, the most clinically important resistance mutations frequently involve amino acid substitutions at positions corresponding to Asp435, His445, and Ser450 (using M. tuberculosis numbering). nih.gov For example, the S450L mutation is particularly common, accounting for approximately 41% of rifampicin-resistant M. tuberculosis strains. researchgate.netnih.gov Other frequently observed mutations include D516V and H526Y (using E. coli numbering), which are equivalent to mutations within the RRDR. researchgate.netnih.govasm.org Studies have identified numerous distinct single amino acid substitutions within rpoB that confer rifampicin resistance across various bacterial species. biorxiv.org
Specific amino acid substitutions and their prevalence in M. tuberculosis clinical isolates include:
| Amino Acid Position (M. tuberculosis numbering) | Substitution | Approximate Frequency in Clinical Isolates |
| 450 | Ser → Leu (S450L) | 41% researchgate.netnih.gov |
| 445 | His → Tyr (H445Y) | nih.gov |
| 435 | Asp → Val (D435V) | nih.gov |
Other mutations outside the core RRDR have also been identified that contribute to rifampicin resistance, although they are less common. asm.orgoup.comdovepress.com
Impact of Mutations on Rifamide-RNAP Binding Affinity
Mutations within the RRDR reduce the affinity of rifamycins for the RNAP binding site. acs.orgoup.commcmaster.ca Structural studies have shown how specific mutations impact drug binding. For instance, the S531L mutation (using E. coli numbering, equivalent to S450L in M. tuberculosis) can lead to a disordering of the rifampicin binding interface upon drug binding, reducing affinity. researchgate.netnih.gov The H526Y mutation (E. coli numbering) can reshape the binding pocket, causing steric clashes that prevent rifampicin binding. researchgate.netnih.govasm.org The D516V mutation (E. coli numbering) can alter the electrostatic surface of the binding pocket, also leading to decreased affinity. researchgate.netnih.govasm.org These mutations can result in a significant loss of affinity, sometimes 103-fold or greater, compared to wild-type RNAP. nih.gov
Enzyme-Mediated Inactivation Strategies
Beyond target modification, some bacteria employ enzymatic mechanisms to inactivate rifamycins directly. acs.orgnih.govnih.gov These mechanisms are particularly diverse in environmental bacteria and actinomycetes. acs.orgnih.gov
ADP Ribosyltransferase Activity and Rifamycin Modification
ADP ribosyltransferases (Arr enzymes) can inactivate rifamycins by catalyzing the transfer of an ADP-ribose group from NAD+ to the antibiotic molecule. acs.orgnih.govresearchgate.netasm.org This modification typically occurs at the hydroxyl group linked to the C23 position of the rifamycin structure. acs.orgnih.gov The addition of the bulky ADP-ribose group sterically blocks productive interaction between the modified rifamycin and RNA polymerase, abolishing the antibiotic's activity. acs.orgnih.govasm.org Arr enzymes have been found in both pathogenic and nonpathogenic bacteria and represent a poorly characterized mechanism of resistance. researchgate.netnih.gov
Glycosyltransferase-Dependent Inactivation Pathways
Rifamycin glycosyltransferases (Rgt) are another class of enzymes that can inactivate rifamycins. acs.orgnih.govasm.org These enzymes modify rifamycins by transferring a glucose moiety from UDP-glucose to the antibiotic. acs.orgnih.govresearchgate.net Similar to ADP ribosylation, glycosylation can occur at the C23 hydroxyl group of rifamycins, hindering their ability to bind to RNAP. acs.orgnih.govresearchgate.net The identification and characterization of enzymes like Rgt1438 from environmental actinomycetes highlight the diversity of glycosylation as a resistance mechanism. asm.org Some bacterial isolates may even possess dual mechanisms of resistance, including both a resistant RNAP target and an inactivating glycosyltransferase. asm.org
Phosphotransferase Mechanisms of Antibiotic Modification
Enzymatic modification is a significant mechanism of rifamycin resistance. Phosphotransferases are a class of enzymes that can inactivate rifamycins by adding a phosphate (B84403) group to the antibiotic molecule. acs.orgpnas.orgsci-hub.se This modification alters the chemical structure of the rifamycin, attenuating its affinity for the -subunit of RNAP and thus neutralizing its antibiotic activity. acs.orgpnas.org
Research has identified rifampin phosphotransferase (RPH) as an enzyme responsible for phosphorylating rifampin at the C21 hydroxyl group of its ansa chain. acs.orgpnas.orgnih.govnih.gov Unlike other antibiotic resistance kinases, RPH enzymes are ATP-dependent dikinases that transfer the -phosphate of ATP. acs.orgsci-hub.se The structural analysis of RPH from Listeria monocytogenes (RPH-Lm) has revealed a three-domain structure comprising an ATP-binding domain, a rifampin-binding domain, and a catalytic histidine-containing swivel domain. nih.govnih.gov This swivel domain transits between the substrate-binding sites to facilitate phosphate transfer. nih.govnih.gov RPH orthologs are found in various environmental and pathogenic bacteria and can confer high-level resistance to a range of clinically used rifamycins. pnas.orgnih.gov
Data on the effect of RPH on different rifamycins highlights the broad substrate specificity of these enzymes within the rifamycin class.
Role of Monooxygenases and Hydroxylation in Rifamycin Inactivation
Monooxygenases represent another enzymatic mechanism contributing to rifamycin inactivation through hydroxylation. acs.orgnih.govoup.complos.orgebi.ac.uk Rifampicin monooxygenase (RIFMO), also known as Rox, has been identified in bacteria such as Nocardia farcinica and Rhodococcus equi. nih.govplos.orgebi.ac.uk
RIFMO is a flavin-dependent monooxygenase that catalyzes the hydroxylation of rifampicin. plos.orgebi.ac.uk Initially, it was proposed that RIFMO catalyzed N-hydroxylation at the N2′ atom of the piperazine (B1678402) moiety, leading to decomposition. nih.govmst.edu However, more recent structural evidence suggests that RIFMO catalyzes hydroxylation at the C2 atom of the naphthoquinone core, followed by cleavage of the ansa linkage. mst.eduacs.org This cleavage disrupts the essential three-dimensional structure of the rifamycin, preventing its productive binding to RNAP. acs.orgmst.eduacs.org
Biochemical characterization of recombinant RIFMO from N. farcinica has shown that Rif binding is necessary for effective FAD reduction. plos.org The enzyme exhibits a preference for NADPH over NADH as a coenzyme. plos.org The product of RIFMO activity, such as 2′-N-hydroxy-4-oxo-rifampicin in the case of rifampicin, exhibits significantly reduced antimicrobial activity. nih.govplos.org
Efflux Pump Systems in this compound Resistance
Efflux pumps are membrane proteins that contribute to antibiotic resistance by actively transporting antibiotic compounds out of the bacterial cell, thereby reducing their intracellular concentration below inhibitory levels. nih.govfrontiersin.orgoup.comasm.org While target modification is the most prevalent mechanism of high-level rifamycin resistance, efflux pumps can contribute to intrinsic resistance or low-level resistance and can work in conjunction with other mechanisms. asm.orgnih.gov
Studies in Mycobacterium tuberculosis, a key target pathogen for rifamycins, have investigated the role of various efflux pumps in rifampicin resistance. For example, the P55 efflux pump, encoded by the Rv1258c gene, has been shown to contribute to resistance to several drugs, including rifampicin, in Mycobacterium bovis BCG and M. smegmatis when overexpressed. asm.orgfrontiersin.org Inhibition of efflux pumps using compounds like verapamil (B1683045) and CCCP has been shown to reduce rifampicin resistance levels in some M. tuberculosis clinical isolates, suggesting that efflux plays a role in mediating resistance in these strains. asm.orgnih.govplos.org
Research indicates that the expression of certain efflux pump genes can be induced upon exposure to rifampicin, potentially contributing to decreased susceptibility. nih.govatsjournals.org
Data from studies on M. tuberculosis clinical isolates illustrate the potential impact of efflux pump inhibitors on reducing rifampicin MICs. plos.org
| Efflux Pump Inhibitor | Effect on Rifampicin MIC (fold decrease) | Notes |
| Verapamil | ≥ 4-fold in resistant isolates | Observed in M. tuberculosis clinical isolates. plos.org |
| CCCP | ≥ 2-fold in some resistant isolates | Observed in M. tuberculosis clinical isolates. plos.org |
Compensatory Evolution and Fitness Landscapes of Resistant Strains
The acquisition of antibiotic resistance mutations, particularly those altering essential cellular machinery like RNAP, can impose a fitness cost on bacteria in the absence of the antibiotic. mdpi.comoup.comresearchgate.netnih.gov This cost can manifest as reduced growth rates or impaired competitive ability. mdpi.comoup.comnih.gov To mitigate these costs, resistant strains can undergo compensatory evolution, acquiring additional mutations that improve fitness without necessarily reverting the resistance phenotype. mdpi.comoup.comresearchgate.netbiorxiv.org
Studies on the fitness landscape of rifampicin resistance in model organisms like Escherichia coli and Pseudomonas aeruginosa have shown that the fitness cost of rpoB mutations can vary, and compensatory mutations can arise rapidly. mdpi.comoup.comresearchgate.netbiorxiv.orgroyalsocietypublishing.orgoup.comnih.gov While compensatory evolution can significantly alleviate the initial fitness burden, it may not always fully restore fitness to the level of the susceptible ancestor. researchgate.netbiorxiv.org
Research indicates that compensatory mutations can occur both within and outside the RNAP core enzyme. researchgate.netbiorxiv.org The genetic pathways to compensation can be convergent, with similar loci being mutated across independent resistant populations, even though the specific mutations may vary. biorxiv.org
Data from experimental evolution studies illustrate the fitness recovery in rifampicin-resistant strains due to compensatory mutations.
| Bacterial Species | Resistance Mutation | Fitness Cost (relative to wild type, in absence of drug) | Fitness after Compensation (relative to wild type) | Compensatory Mutation Loci (Examples) |
| E. coli | rpoB mutations | Variable (e.g., 0-28%) oup.com | Improved, but not always fully restored researchgate.netbiorxiv.org | rpoA, rpoC, other loci mdpi.comresearchgate.netroyalsocietypublishing.org |
| P. aeruginosa | rpoB mutations | Variable nih.govroyalsocietypublishing.org | Improved royalsocietypublishing.org | rpoA, rpoB (reversions or secondary mutations), rpoC, lasR royalsocietypublishing.org |
Note: Fitness costs and the extent of compensation can vary depending on the specific resistance mutation, bacterial species, and environmental conditions. oup.comnih.gov
Synthesis and Characterization of Rifamide
General Synthesis Pathway from Rifamycin (B1679328) B
Rifamide is produced via a semi-synthetic pathway starting from Rifamycin B, a natural fermentation product. nih.govpsu.edu The synthesis involves the chemical modification of the glycolic acid side chain at the C-4 position of the naphthoquinone chromophore of Rifamycin B. Specifically, it is an amidation reaction that converts the carboxylic acid of this side chain into an N,N-diethylamide, yielding the title compound, this compound. drugfuture.comchemsrc.com This conversion from the poorly active Rifamycin B to the more potent this compound was a key step in the development of this class of antibiotics. psu.edu The precursor for this reaction is Rifamycin B, and the reagent is Diethylamine. chemsrc.com
Enzymatic Steps and Intermediates in the Biosynthetic Pathway
Methods of Characterization
The structural and physical properties of this compound are confirmed through various analytical techniques. Ultraviolet-visible (UV-Vis) spectroscopy is used to determine its characteristic absorption maxima in solution. drugfuture.com As with related compounds like Rifampicin (B610482), a full characterization would typically involve a suite of spectroscopic and analytical methods. These include Nuclear Magnetic Resonance (NMR) for structural elucidation, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern. sigmaaldrich.com Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are also employed for purification and analysis. sigmaaldrich.com
Structure Activity Relationship Sar Studies and Rational Design of Rifamide Analogs
Identification of Key Structural Moieties for RNAP Binding
The antibacterial activity of rifamycins (B7979662) is intrinsically linked to their ability to bind tightly to the bacterial RNAP. Structural studies, including crystallography, have revealed the key interactions between rifamycins and the RNAP enzyme researchgate.netnih.gov. The rifamycin-binding pocket is located in the β-subunit of RNAP, within the DNA/RNA channel, but distinct from the active site researchgate.netnih.gov.
Several structural features of the rifamycin (B1679328) scaffold are critical for effective RNAP binding. The presence of hydroxyl groups at positions C-1, C-8, C-21, and C-23 on the rifamycin structure is essential for antibacterial activity psu.eduservice.gov.uk. These hydroxyl groups form crucial hydrogen bonds with specific amino acid residues in the RNAP binding pocket asm.orgnih.gov. The spatial arrangement of these four oxygen atoms is particularly important for optimal binding asm.org. Modifications to these hydroxyl groups, with the exception of the C-1 hydroxyl to a carbonyl conversion, generally lead to reduced activity service.gov.uk. The naphthoquinone nucleus and the conformation of the ansa chain also play vital roles in establishing the specific geometric relationships required for binding psu.edu.
Impact of Substituent Modifications on Inhibitory Potency
Modifications at various positions of the rifamycin scaffold can significantly impact their inhibitory potency and pharmacokinetic properties. Early SAR studies focused heavily on modifications at the C-3 position asm.org. For instance, the introduction of electronegative groups at C-3 has been shown to enhance activity against RNAP, while electron-donating groups tend to reduce it asm.org. Rifampicin (B610482), a highly successful analog, features a methylpiperazine group at the C-3 position acs.org.
Modifications at the C-4 position, where rifamycin B has a free carboxyl group, were also explored early on. The presence of a free carboxyl group at C-3 or C-4 in rifamycins like Rif B was noted to reduce their ability to penetrate the bacterial cell wall, thus lowering their activity asm.orgnih.gov. Rifamide, a diethylamide analogue of Rifamycin B, was one of the first successful modifications at C-4, demonstrating enhanced in vitro and in vivo activity compared to Rifamycin B asm.org.
Modifications to the ansa bridge, particularly at C-21 and C-23, are critical as these positions bear essential hydroxyl groups involved in RNAP binding service.gov.uknih.gov. However, modifications in this region can also be sites for enzymatic inactivation by resistance mechanisms nih.govpnas.org.
Design Principles for Enhanced Antimicrobial Activity
Rational design of rifamycin analogs aims to enhance antimicrobial activity by optimizing RNAP binding, improving cellular uptake, and overcoming efflux mechanisms. Key design principles include:
Maintaining essential RNAP binding interactions: Ensuring the presence and correct spatial orientation of the key functional groups, particularly the hydroxyls at C-1, C-8, C-21, and C-23, is paramount psu.eduservice.gov.uk.
Modifying substituents to improve pharmacokinetics: Alterations at positions like C-3 and C-4 can influence factors such as oral absorption and serum half-life asm.orgcapes.gov.br. Rifampicin's success, in part, stemmed from improved oral absorption compared to Rifamycin SV asm.orgcapes.gov.br.
Enhancing cell wall penetration: Modifications can be designed to improve the ability of the antibiotic to cross bacterial cell membranes, particularly in Gram-negative bacteria which have an outer membrane asm.orgnih.gov.
Increasing intrinsic activity against RNAP: Structural changes might lead to tighter binding or a more effective blockade of transcription elongation.
Designing compounds active against resistant strains: This involves understanding resistance mechanisms and designing analogs that can circumvent them (discussed in Section 5.4).
Studies on various rifamycin derivatives highlight the impact of substituents on activity. For example, some C-3/C-4 analogues with an additional ring linking these positions have shown varied antibacterial activity asm.org. Rifazine, a benzannulated analogue, retained activity against RNAP and showed higher potency against Staphylococcus aureus compared to Rif SV asm.org.
Strategies for Overcoming Existing Resistance Mechanisms through Structural Modification
Bacterial resistance to rifamycins primarily arises through two main mechanisms: mutations in the rpoB gene encoding the RNAP β-subunit, which reduce the affinity of the enzyme for the antibiotic, and enzymatic modification and inactivation of the rifamycin molecule rcsb.orgbiorxiv.orgnih.govpnas.orgfrontiersin.org.
Strategies to overcome resistance through structural modification include:
Designing analogs that bind to mutated RNAP: Mutations in rpoB, particularly at key residues near the rifamycin binding pocket, are a major cause of resistance rcsb.orgbiorxiv.orgnih.govpnas.org. Designing rifamycin analogs that can still bind effectively to these mutated forms of RNAP is a key strategy. Computational studies can help predict how mutations alter the binding site and guide the design of analogs that can accommodate these changes ucl.ac.uk.
Developing compounds resistant to enzymatic inactivation: Bacteria can inactivate rifamycins through enzymes like ADP-ribosyltransferases (Arr), glycosyltransferases (Rgt), phosphotransferases (Rph), and monooxygenases (Rox) nih.govpnas.orgfrontiersin.orgresearchgate.net. These enzymes often modify critical hydroxyl groups on the ansa chain, preventing RNAP interaction nih.govpnas.org. Structural modifications, particularly around the C-21 and C-23 hydroxyls, can be designed to block the action of these inactivating enzymes while preserving RNAP binding nih.govresearchgate.net. For instance, C25-modified rifamycin S derivatives have shown improved activity against Mycobacterium abscessus, partly due to resistance to inactivation by Arr enzymes researchgate.netresearchgate.net.
Exploring novel binding sites on RNAP: While most rifamycins bind to the well-established pocket on the β-subunit, identifying and targeting alternative binding sites on RNAP could lead to compounds effective against strains resistant to existing rifamycins newtbdrugs.org.
Research into novel rifamycin analogs active against resistant strains is ongoing. For example, some semisynthetic kanglemycin derivatives, which are rifamycin congeners with unique modifications, have shown activity against RNAP mutations that confer resistance to rifampicin asm.orgacs.org.
Exploration of Novel Rifamycin Scaffolds
Beyond modifying the classic rifamycin scaffold, researchers are exploring novel ansamycin (B12435341) structures or hybrid molecules that retain the core mechanism of RNAP inhibition but offer improved properties or activity against resistant pathogens.
This includes investigating naturally occurring rifamycin congeners with unusual modifications and using them as starting points for semisynthesis asm.orgacs.org. The kanglemycins are an example of such congeners with unique ansa bridge modifications that have shown potential against rifampicin-resistant RNAP asm.orgacs.org.
Another approach involves creating hybrid molecules by combining elements of rifamycins with other antimicrobial scaffolds. For instance, a hybrid molecule combining the rifampicin core with a precursor of clofazimine, another anti-TB drug, has shown potent anti-TB activity, suggesting the potential of such hybrid structures nih.gov.
Furthermore, the discovery of novel chemical scaffolds that inhibit bacterial RNAP, even if structurally distinct from rifamycins, contributes to the broader understanding of RNAP inhibition and can inspire the design of new rifamycin-like compounds or combination therapies newtbdrugs.orgnih.govnih.gov. High-throughput screening efforts are identifying novel RNAP inhibitors with diverse structural scaffolds, some of which show activity against rifamycin-resistant RNAP nih.gov.
The exploration of novel scaffolds and hybrid molecules represents a promising avenue for developing the next generation of rifamycin-like antibiotics with enhanced efficacy and the ability to combat the growing threat of antimicrobial resistance.
Preclinical Research Methodologies for Rifamide Investigation
In Vitro Assays for Antibacterial Spectrum and Potency
In vitro assays are essential first steps in characterizing the antimicrobial properties of a compound like Rifamide. These laboratory-based tests determine the drug's spectrum of activity and its potency against various microorganisms. mdpi.com
Cell-based models are crucial for evaluating how a drug like this compound functions within a biological context, particularly for its effectiveness against intracellular pathogens. merckvetmanual.com Because rifamycins (B7979662) can penetrate host cells, they are particularly effective against organisms that reside within them. merckvetmanual.com
Research often employs cell lines, such as macrophages, which are infected with bacteria to simulate an intracellular infection. The efficacy of this compound is then assessed by its ability to reduce the bacterial load within these cells. For instance, studies might involve infecting macrophage cell lines with Mycobacterium tuberculosis and then introducing this compound to the culture. The reduction in viable intracellular bacteria over time provides a measure of the drug's efficacy in a cellular environment. This is a key advantage for rifamycins, which are known for their ability to target intracellular organisms. merckvetmanual.com Another example includes using cell-based models to evaluate the efficacy of rifamycin-loaded nanocarriers in treating infections associated with intracellular pathogens like Staphylococcus aureus. mdpi.com
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. It is defined as the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation. frontiersin.org This quantitative measure is determined through standardized methods such as broth microdilution or agar (B569324) dilution. mdpi.com
For this compound and other rifamycins, MIC values are established against a wide range of bacteria to define their antibacterial spectrum. merckvetmanual.com These assays involve preparing serial dilutions of the antibiotic and inoculating them with a standardized number of bacteria. mdpi.com The MIC is a critical parameter used in preclinical studies to compare the potency of new derivatives against existing antibiotics and to provide a baseline for dosing in subsequent in vivo studies. researchgate.net
Research has shown that rifamycins are active against Gram-positive organisms, some Gram-negative bacteria (particularly cocci), and certain mycobacteria and chlamydiae. merckvetmanual.com For example, studies comparing rifampicin (B610482), a related rifamycin (B1679328), with other agents against multi-drug resistant Acinetobacter baumannii have demonstrated its high sensitivity in vitro. frontiersin.org Similarly, MICs for rifampicin against various strains of Mycobacterium tuberculosis are extensively documented, providing a benchmark for assessing new rifamycin derivatives. plos.orgnih.govnih.gov
Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for Rifampicin against Various Bacterial Strains
| Bacterial Strain | MIC Range (μg/mL) | Reference |
| Mycobacterium tuberculosis (Rifampin-Susceptible) | 0.06 - 0.25 | nih.gov |
| Mycobacterium smegmatis | 2 - 3 | researchgate.net |
| Acinetobacter baumannii (Multi-drug Resistant) | High Sensitivity Reported | frontiersin.org |
| Staphylococcus pseudintermedius (Methicillin-Resistant) | Activity Reported | merckvetmanual.com |
This table is illustrative and compiles data for the closely related compound Rifampicin to demonstrate the type of data generated in MIC assays. Specific MIC data for this compound would be generated using similar methodologies.
Cell-Based Models for this compound Efficacy Evaluation
In Vivo Animal Models for Mechanistic Studies
Following promising in vitro results, in vivo animal models are employed to study a drug's behavior in a complex, living system. angelinipharma.com These models are indispensable for understanding the mechanisms of action and the pharmacokinetic and pharmacodynamic properties of this compound. bohrium.com
Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates data on drug concentration over time (pharmacokinetics) with the drug's effect on the pathogen (pharmacodynamics). accp1.org This analysis is crucial for optimizing dosing regimens to maximize efficacy while minimizing the potential for resistance. frontiersin.org
In animal models, such as mice or rats, researchers administer this compound and collect serial blood and tissue samples to determine its absorption, distribution, metabolism, and excretion (ADME) profile. bohrium.comnih.gov These pharmacokinetic data are then correlated with pharmacodynamic endpoints, such as the reduction in bacterial colony-forming units (CFU) at the site of infection. accp1.org Key PK/PD indices include the ratio of the peak concentration to the MIC (Cmax/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC). researchgate.net For rifamycins, mathematical models have been developed to simulate the PK/PD properties in mouse tuberculosis infection models, helping to identify the PK/PD index that best correlates with efficacy. nih.gov
Animal models of infection allow for the direct study of the interaction between this compound, the host's immune system, and the infecting bacteria. nih.gov These studies provide insights that cannot be obtained from in vitro assays alone.
Commonly used models include murine thigh or lung infection models, where an infection is established, and the efficacy of the antibiotic treatment is evaluated. accp1.org For example, a mouse model of sepsis or pneumonia caused by a specific bacterium can be used to assess how effectively this compound clears the infection from various organs. frontiersin.org Researchers can measure bacterial clearance, host survival rates, and inflammatory markers to gauge the drug's performance. These models are also vital for studying the emergence of resistance, a known concern with rifamycins, and for evaluating the efficacy of combination therapies. merckvetmanual.commdpi.com
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Systems
Biomaterials Research for Controlled Release Systems of this compound
To enhance the therapeutic effect of antibiotics like this compound, research into controlled release systems using biomaterials is an active area. mdpi.com The goal of these systems is to maintain the drug concentration at the target site within a therapeutic window for a prolonged period, improving efficacy and patient compliance. numberanalytics.com
Various biomaterials, including lipids, polymers, hydrogels, and nanoparticles, are investigated for their potential to encapsulate and deliver this compound. mdpi.comgoogleapis.comnih.gov For instance, polymeric micelles and nanoparticles have been developed to carry rifamycins. mdpi.com These systems can be designed to release the drug in response to specific stimuli (e.g., pH or enzymes) or at a steady, predetermined rate through diffusion or degradation of the biomaterial matrix. numberanalytics.comnih.gov Research in this area includes formulating rifamycin-loaded systems, such as mucoadhesive gels or inhalable nanoparticles, and evaluating their drug release kinetics in vitro and their distribution and efficacy in animal models. mdpi.comnih.gov The development of such systems could lead to more effective therapeutic applications for this compound. googleapis.com
In Vitro Degradation and Release Kinetics from Polymeric Composites
The investigation of this compound's performance in preclinical research often involves its incorporation into polymeric composites to control its release. The in vitro degradation and release kinetics of these composites are critical for predicting their in vivo behavior.
The degradation of polymeric matrices is a key factor influencing the release of this compound. For instance, in a study using a poly(L-lactide-co-ε-caprolactone) 70/30 matrix, the hydrolytic degradation of the composite was observed to be rapid, leading to a significant decrease in the molecular weight of the polymer. nih.gov This degradation process directly impacts the release of the encapsulated drug. The glass transition temperature (Tg) of this compound-containing composites has been shown to decrease during the initial weeks of degradation, a phenomenon linked to the dramatic reduction in the polymer's molecular weight. nih.gov
The release of this compound from polymeric composites often follows a multi-phasic pattern. One study identified a four-phase release profile for rifampicin from a poly(L-lactide-co-ε-caprolactone) composite. nih.gov The inclusion of ceramic components, such as β-tricalcium phosphate (B84403) (β-TCP), can positively affect drug release. nih.gov Composites containing 50 wt% of β-TCP have demonstrated a promising and steady release profile for rifampicin. nih.gov The presence of β-TCP was found to accelerate the release of the antibiotic. nih.gov In contrast, composites without β-TCP exhibited a prolonged lag phase, likely due to the large size of the rifampicin molecule and its low diffusivity in the polymer. nih.gov As the polymer degrades and its permeability increases, the release of rifampicin accelerates. nih.gov
The kinetics of drug release from these systems are often analyzed using mathematical models to understand the underlying mechanisms. The Korsmeyer-Peppas model is frequently employed to describe the release from polymeric systems, where the diffusion exponent 'n' provides insight into the release mechanism. nanomedicine-rj.combibliotekanauki.pl A value of n around 0.5 suggests a Fickian diffusion mechanism. nanomedicine-rj.combibliotekanauki.pl
| Composite Composition | Key Findings on In Vitro Degradation and Release | Citation |
| Poly(L-lactide-co-ε-caprolactone) 70/30 with 8 wt% Rifampicin | Rapid hydrolytic degradation and decrease in polymer molecular weight. | nih.gov |
| Poly(L-lactide-co-ε-caprolactone) 70/30 with 8 wt% Rifampicin and 0 wt% β-TCP | Long lag phase in release due to low drug diffusivity. | nih.gov |
| Poly(L-lactide-co-ε-caprolactone) 70/30 with 8 wt% Rifampicin and 50 wt% β-TCP | Most promising steady release profile. | nih.gov |
| Poly(L-lactide-co-ε-caprolactone) 70/30 with 8 wt% Rifampicin and 60 wt% β-TCP | Accelerated rifampicin release. | nih.gov |
Evaluation of Biocomposite Systems for this compound Delivery in Research Applications
Biocomposite systems are extensively evaluated in research for their potential in delivering this compound for various therapeutic applications. These systems are designed to offer controlled and sustained release, enhancing the efficacy of the antibiotic.
One area of investigation is the use of biocomposite coatings for medical implants. For example, a polypropylene (B1209903) mesh for hernia repair was coated with a biocomposite polymeric system containing rifampicin-loaded poly(d,l-lactide-co-glycolide) (B1216819) biodegradable nanoparticles dispersed in chitosan. mdpi.com This system demonstrated a gradual release of the drug for up to 11 days and was effective against Staphylococcus aureus and Staphylococcus epidermidis for at least 14 days. mdpi.com The biopolymer coating also inhibited bacterial adhesion and showed good cell compatibility. mdpi.com
Microfibers are another promising biocomposite system for this compound delivery. Rifampicin-loaded microfibers have been fabricated using natural biopolymers like sodium alginate and gelatin, with the addition of xanthan gum and nanoclay to improve mechanical strength. mdpi.com These biocomposite microfibers are being explored for controlled and prolonged rifampicin release, particularly for wound dressing applications. mdpi.com
Nanostructured lipid carriers (NLCs) have also been developed to improve the delivery of rifampicin. A study on rifampicin-loaded NLCs showed a biphasic release pattern, which was best described by the Korsmeyer-Peppas model, indicating a combination of diffusion and matrix erosion mechanisms. mdpi.com This system significantly increased the potency of rifampicin against S. aureus. mdpi.com
The evaluation of these biocomposite systems involves a range of characterization techniques, including scanning electron microscopy (SEM), differential scanning calorimetry (DSC), X-ray diffraction (XRD), and Fourier transform infrared spectroscopy (FTIR). nih.gov Physical evaluations such as entrapment efficiency, water uptake, and in vitro release studies are also crucial for comparing different formulations. nih.gov
| Biocomposite System | Components | Research Application | Key Findings | Citation |
| Polymeric Coating | Rifampicin-loaded poly(d,l-lactide-co-glycolide) nanoparticles, Chitosan | Prophylactic covering for polypropylene mesh | Gradual drug release for up to 11 days, active against S. aureus and S. epidermidis for at least 14 days. | mdpi.com |
| Microfibers | Sodium alginate, Gelatin, Xanthan gum, Nanoclay, Rifampicin | Wound dressing | Controlled and prolonged rifampicin release. | mdpi.comnih.gov |
| Nanostructured Lipid Carriers (NLCs) | Rifampicin | Antibacterial delivery | Biphasic release pattern, increased potency against S. aureus. | mdpi.com |
Advanced Analytical Characterization and Quantification Methods for Rifamide
Chromatographic Techniques
Chromatography is a cornerstone of pharmaceutical analysis, providing powerful means to separate complex mixtures into their individual components. nih.gov For Rifamide, techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable for purity assessment, quantification, and identification.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of pharmaceutical compounds. westmont.edu It offers high resolution, sensitivity, and reproducibility. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of rifamycins (B7979662), including this compound. In this technique, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.
Research on the closely related Rifampicin (B610482) has led to the development of numerous validated HPLC methods that can be adapted for this compound. These methods are crucial for determining the purity of the bulk drug and quantifying it in various matrices. A diode-array detector (DAD) is often employed, as it can monitor absorbance at multiple wavelengths, enhancing specificity and allowing for peak purity assessment. nih.gov For instance, a rapid and sensitive HPLC method was developed using a C18 monolithic column for the analysis of Rifampicin and its related compounds, achieving a total run time of less than 11 minutes. saudijournals.com The detection wavelength is typically set around the maximum absorbance of the rifamycin (B1679328) chromophore. westmont.edu
Below is a table summarizing typical conditions from validated HPLC methods for rifamycins, which serve as a strong starting point for the analysis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase (Column) | Atlantis dC18 | C18 (Generic) | C18 Monolithic |
| Mobile Phase | 0.01 M Monobasic Sodium Phosphate (B84403) and Acetonitrile (60:40, v/v) wisc.edu | Potassium Dihydrogen Orthophosphate buffer (pH 6.5) and Acetonitrile (30:70, v/v) westmont.edu | Methanol, Acetonitrile, 0.075 M Monopotassium Phosphate, and 1.0 M Citric Acid (28:30:38:4, v/v) saudijournals.com |
| Flow Rate | 1.0 mL/min wisc.edu | 1.0 mL/min westmont.edu | 2.0 mL/min saudijournals.com |
| Detection Wavelength (λ) | 337 nm wisc.edu | 341 nm westmont.edu | 254 nm saudijournals.com |
| Limit of Detection (LOD) | - | 2.385 ng/mL (for Rifampicin) westmont.edu | 0.2 µg/mL saudijournals.com |
| Limit of Quantification (LOQ) | 0.3 µg/mL (for Rifampicin) wisc.edu | 7.228 ng/mL (for Rifampicin) westmont.edu | 1.0 µg/mL saudijournals.com |
This table presents data from studies on Rifampicin, applicable to this compound due to structural similarity.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of compounds. psu.edu It is highly effective for identifying substances, checking the purity of a compound, and monitoring the progress of a chemical reaction.
In the context of this compound analysis, TLC operates by separating components based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or solvent mixture). psu.edu A spot of the sample is applied to the plate, which is then placed in a sealed chamber containing the mobile phase. hyphadiscovery.com As the solvent moves up the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. researchgate.net
Since silica gel is polar, non-polar compounds travel further up the plate, resulting in a higher Retention Factor (R_f), while polar compounds interact more strongly with the silica gel and have lower R_f values. researchgate.net The R_f value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for its identification by comparison with a standard. researchgate.net For visualization, the inherent color of rifamycins can be sufficient, or UV light can be used if the TLC plate contains a fluorescent indicator. merckmillipore.com
| Parameter | Description |
| Stationary Phase | Typically silica gel 60 F254 plates, which are polar and contain a fluorescent indicator. edinst.com |
| Mobile Phase | A mixture of organic solvents. The polarity is optimized to achieve good separation. Common components include chloroform, methanol, ethyl acetate, and hexane. The choice of solvent system is critical for effective separation. edinst.com |
| Development | The plate is placed vertically in a sealed chamber saturated with the mobile phase vapor to ensure reproducible results. hyphadiscovery.com |
| Identification | Based on the comparison of the R_f value of the sample spot with that of a this compound reference standard run on the same plate. researchgate.net |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Spectroscopic Characterization Techniques
Spectroscopic techniques are powerful, non-destructive methods that probe the interaction of electromagnetic radiation with a substance to provide detailed information about its structure, concentration, and molecular environment. ajpamc.com
UV-Visible spectroscopy is a robust and widely used technique for the quantitative analysis of compounds containing chromophores (light-absorbing groups). farmaciajournal.com The extensive conjugated system in the ansa-macrocyclic structure of this compound gives rise to strong absorption in the UV-Vis region, making this technique highly suitable for its quantification. researchgate.net
The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For quantification, measurements are typically made at the wavelength of maximum absorbance (λmax), where the analysis has the highest sensitivity. rochester.edu Studies on Rifampicin show characteristic absorption maxima in the UV and visible regions, which would be very similar for this compound. mt.com Any shift in the λmax or change in absorbance intensity can be used to study the interaction of this compound with other molecules, such as proteins or formulation excipients. photothermal.com
| Solvent | Reported λmax for Rifampicin |
| Methanol | 337 nm rochester.edu |
| Methanol | 263 nm, 338 nm mt.com |
| Water | 237 nm, 334 nm, 475 nm |
| 0.1 N HCl | 238 nm, 335 nm, 477 nm |
| 0.1 N NaOH | 255 nm, 332 nm, 515 nm |
| This table presents λmax values for Rifampicin, which are expected to be highly similar for this compound. Data compiled from multiple sources. rochester.edumt.com |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint, enabling detailed structural elucidation. farmaciajournal.comnih.gov Both methods probe the vibrational modes of a molecule, but they are governed by different selection rules. researchgate.net
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A vibration is IR active only if it causes a change in the molecule's dipole moment. researchgate.net IR spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of this compound would show characteristic absorption bands for its various functional groups, such as O-H (hydroxyls), C=O (carbonyls in the amide and quinone moieties), and C-O-C (ether) bonds. Analysis of these bands confirms the presence of these key functional groups within the molecular structure. nih.gov
Raman Spectroscopy is a light-scattering technique. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a tiny fraction is scattered at a different frequency (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecule. A vibration is Raman active if it leads to a change in the polarizability of the molecule. farmaciajournal.com Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations, making it excellent for characterizing the carbon backbone of the ansa-chain in this compound. nih.gov
The combined use of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, allowing for a comprehensive structural characterization. researchgate.net
| Technique | Selection Rule | Information Provided for this compound Structure |
| Infrared (IR) | Change in dipole moment farmaciajournal.com | Excellent for identifying polar functional groups: -OH, -NH, C=O (amide, ketone), C-O (ether). nih.gov |
| Raman | Change in polarizability farmaciajournal.com | Excellent for identifying the non-polar ansa-chain backbone (C-C, C=C) and symmetric vibrations. nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful analytical technique for the unambiguous determination of molecular structure. It is based on the magnetic properties of atomic nuclei (such as ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.net
For a complex molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for full structural assignment.
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin splitting), and their relative numbers (integration).
¹³C NMR: Provides information on the different types of carbon atoms in the molecule, revealing the carbon skeleton.
NMR is the definitive method to confirm the identity of this compound and to characterize any related substances or degradation products by precisely mapping the entire molecular architecture.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) stands as a pivotal technique for the definitive characterization of this compound, providing precise molecular weight determination and detailed structural insights through fragmentation analysis. The molecular formula of this compound is C43H58N2O13, with a molecular weight of approximately 810.92 g/mol . genome.jp In mass spectrometric analysis, particularly using soft ionization techniques like electrospray ionization (ESI), this compound is typically observed as its protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HR-MS) can determine the accurate mass of this ion, which helps in confirming its elemental composition. nih.gov
Tandem mass spectrometry (MS/MS) is employed to further probe the structure of this compound. In this process, the parent ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. youtube.com The resulting fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification. For rifamycins like this compound, fragmentation analysis reveals key structural motifs. For instance, studies on the related compound rifampicin show a parent ion at m/z 823.691, which fragments to a prominent product ion at m/z 791.757. ijper.orgresearchgate.net Similar fragmentation pathways involving the macrocyclic ring and side chains are expected for this compound, providing crucial data for its structural elucidation. nih.govmdpi.com
Table 1: Mass Spectrometry Data for Rifamycin Compounds This table is representative of data obtained for rifamycin-class antibiotics. Specific fragmentation data for this compound may vary but would follow similar principles.
| Compound | Precursor Ion (m/z) | Major Product Ion(s) (m/z) | Ionization Technique | Reference |
|---|---|---|---|---|
| Rifampicin | 823.5 | 791.0 | ESI | researchgate.net |
| Rifaximin | 786.3 | 754.2 | ESI | mdpi.com |
Electroanalytical Methods
Electroanalytical techniques offer highly sensitive and selective methods for the detection and quantification of this compound. These methods leverage the electroactive nature of the this compound molecule, specifically its hydroquinone (B1673460) moiety, which can be oxidized or reduced at an electrode surface. mdpi.comsemanticscholar.org
Voltammetric methods, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are powerful tools for studying the redox behavior of this compound. mdpi.comjournalspub.com In these techniques, the potential applied to a working electrode is varied, and the resulting current from the oxidation or reduction of this compound is measured. libretexts.org The hydroquinone group in this compound can be electrochemically oxidized to the corresponding quinone, producing a distinct anodic peak in the voltammogram. mdpi.comresearchgate.net The current of this peak is directly proportional to the concentration of this compound, enabling its quantification. nih.gov
The sensitivity and selectivity of these methods can be significantly enhanced by modifying the surface of the working electrode with various nanomaterials, such as multi-walled carbon nanotubes (MWCNTs). nih.govsciopen.com These modifications increase the electrode's effective surface area and facilitate faster electron transfer, leading to lower detection limits. mdpi.com Amperometry, which measures current at a fixed potential, is another approach used for sensitive detection, often in flow systems or as a detector for liquid chromatography. mdpi.comresearchgate.neteuropa.eu
Potentiometric methods are based on measuring the potential difference between two electrodes in an electrochemical cell at near-zero current. mdpi.com For this compound analysis, this can involve the development of ion-selective electrodes (ISEs) that exhibit a specific response to the this compound molecule. mdpi.comresearchgate.net The potential generated at the ISE is logarithmically proportional to the activity of the analyte, providing a basis for quantification. While less common than voltammetric methods for this specific compound, potentiometry offers a viable alternative for creating low-cost, portable sensors. mdpi.comresearchgate.net
Photo-electrochemical methods represent an innovative approach that combines electrochemical detection with light irradiation. mdpi.comgrafiati.com In a photo-electrochemical sensor, a photosensitive material is used as the electrode. When illuminated, this material generates a photocurrent that can be altered by the presence of an analyte like this compound. This can lead to highly selective and sensitive detection platforms. mdpi.comresearchgate.netresearchgate.net
Voltammetric and Amperometric Approaches for Detection
Development and Validation of Research-Grade Analytical Protocols
The development and validation of analytical protocols are critical for ensuring that measurements are accurate, reliable, and fit for purpose. For research-grade analysis of this compound, methods such as High-Performance Liquid Chromatography (HPLC) are often developed and must undergo rigorous validation according to guidelines established by bodies like the International Council for Harmonisation (ICH). frontiersin.orgnih.govugm.ac.id
The validation process confirms that the analytical procedure is suitable for its intended use and involves assessing several key performance characteristics: ipinnovative.comijpsonline.com
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. nih.gov
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range. frontiersin.org
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. frontiersin.orgipinnovative.com
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at different levels, including repeatability and intermediate precision. frontiersin.orgipinnovative.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. frontiersin.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. frontiersin.orgipinnovative.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
A fully validated method, such as a stability-indicating RP-HPLC method, provides confidence in the quality and integrity of the analytical data generated for this compound. ipinnovative.com
Table 2: Example Validation Parameters for a Rifampicin HPLC Method This table illustrates typical validation results for an HPLC method developed for a rifamycin antibiotic, as per ICH guidelines.
| Validation Parameter | Typical Result | Reference |
|---|---|---|
| Linearity Range | 2.5–35.0 μg/mL | frontiersin.org |
| Correlation Coefficient (r²) | > 0.999 | nih.gov |
| Accuracy (% Recovery) | 96.7% – 101.1% | frontiersin.org |
| Precision (% RSD) | < 2% | nih.gov |
| Limit of Detection (LOD) | 0.83 μg/mL | frontiersin.org |
| Limit of Quantitation (LOQ) | 2.52 μg/mL | frontiersin.org |
Theoretical and Computational Studies of Rifamide
Molecular Docking and Dynamics Simulations of Rifamide-RNAP Interactions
Molecular docking and dynamics simulations are widely used to study the binding of small molecules like this compound to their protein targets, such as bacterial RNAP. These techniques aim to predict the preferred binding orientation (docking) and explore the stability and dynamics of the resulting complex over time (molecular dynamics).
Studies on rifamycins (B7979662), including this compound and its close analog rifampicin (B610482), highlight the importance of these computational approaches in understanding their interaction with RNAP. Rifamycins bind to the β-subunit of bacterial RNAP within the DNA/RNA binding channel, near the active site nih.govasm.org. This binding sterically hinders the elongation of the nascent RNA chain, typically after only 2-3 nucleotides have been added nih.govresearchgate.net.
Molecular dynamics simulations have been employed to analyze the impact of mutations in RNAP on rifampicin binding dynamics, providing insights into resistance mechanisms nih.govresearchgate.net. These simulations can reveal changes in binding free energy and alterations in the dynamic network of interactions between the drug and the protein nih.govfrontiersin.org. For instance, simulations have shown how specific mutations can lead to the disappearance of key hydrogen bonds and cause movement of the rifampicin molecule within the binding pocket, thereby reducing its binding affinity frontiersin.org. While many studies focus on rifampicin due to its widespread use, the fundamental mechanism of RNAP inhibition is shared among structurally related rifamycins, suggesting similar computational approaches are applicable to this compound asm.org. Distance-restrained docking strategies, sometimes incorporating experimental data like FRET measurements, have also been developed to model the binding sites of rifamycins within RNAP, providing benchmarks for model quality and reliability nih.gov.
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) calculations are quantum-mechanical methods used to investigate the electronic structure, properties, and conformations of molecules. For compounds like this compound, DFT can provide detailed information about electron distribution, molecular orbitals, and the relative stability of different three-dimensional arrangements.
While specific DFT studies solely focused on this compound's electronic structure and conformation are not extensively detailed in the provided search results, DFT is a fundamental tool in computational chemistry for understanding molecular properties that influence drug binding and reactivity rice.edunih.govyoutube.comquantumatk.com. Studies on rifampicin, a closely related rifamycin (B1679328), have utilized DFT calculations to investigate structural, electronic, and thermodynamic properties, particularly in the context of interactions with other molecules researchgate.net. These calculations can help elucidate the nature of chemical bonds, charge distribution, and energy landscapes, all of which are relevant to how a molecule like this compound interacts with its biological target and potentially undergoes transformations. The conformational flexibility of the ansa chain, a characteristic feature of rifamycins, can also be explored using computational methods, including molecular dynamics simulations which often complement DFT studies asm.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate chemical structure with biological activity. By analyzing a series of compounds and their measured activities, QSAR models can identify structural features that are important for activity and predict the activity of new, untested compounds.
QSAR modeling has been applied to rifamycin derivatives to understand their antibacterial potency researchgate.netmdpi.comsemanticscholar.orgresearchgate.net. These studies often utilize various molecular descriptors, including quantum chemical descriptors derived from methods like AM1 (a semi-empirical quantum chemistry method) researchgate.net. QSAR analysis can help identify electronic and structural requirements for optimal activity against specific bacteria, such as Mycobacterium tuberculosis researchgate.net. While the provided results discuss QSAR studies on 3-formyl rifamycin SV derivatives and the broader class of antibiotics, this compound, as a rifamycin, would likely be amenable to similar QSAR approaches for predicting its activity or guiding the design of novel analogs with improved properties researchgate.netmdpi.comsemanticscholar.orgresearchgate.net. These models can serve as valuable tools for virtual screening and combinatorial library design in the search for new antibacterial agents mdpi.comsemanticscholar.org.
In Silico Prediction of Resistance Mechanisms at the Atomic Level
In silico methods play a crucial role in predicting and understanding the mechanisms of resistance to antibiotics like this compound, particularly at the atomic level. Resistance to rifamycins often arises from mutations in the rpoB gene, which encodes the β-subunit of RNAP, the drug's primary target frontiersin.orgbiorxiv.orgbiorxiv.orgnih.govresearchgate.net.
Computational studies, including molecular dynamics simulations and docking, have been used to investigate how specific mutations in RNAP affect the binding of rifamycins and confer resistance nih.govresearchgate.netfrontiersin.orgresearchgate.net. These studies can reveal the structural and energetic consequences of mutations, such as altered binding poses, reduced binding affinity, and changes in protein dynamics nih.govfrontiersin.org. For example, simulations have shown how mutations can disrupt key interactions between the drug and the binding pocket residues frontiersin.org.
Machine learning models informed by protein structural and chemical features have also been developed to predict rifampicin resistance based on rpoB mutations, even those outside the well-defined rifampicin resistance-determining region (RRDR) biorxiv.orgnih.gov. These models can achieve reasonable accuracy in predicting resistance phenotypes biorxiv.orgnih.gov. While these studies often focus on rifampicin, the principles and computational techniques are directly applicable to understanding and predicting resistance to this compound, given their shared target and mechanism of resistance.
Computational Approaches to this compound Biotransformation and Degradation Pathways
Computational methods can also be applied to study the biotransformation and degradation pathways of drugs like this compound. Understanding how a drug is metabolized or degrades is important for predicting its fate in biological systems and its stability under different conditions.
While specific computational studies on this compound's biotransformation and degradation pathways are not prominently featured in the search results, studies on related rifamycins like rifampicin provide relevant context. Rifampicin undergoes metabolism, primarily in the liver, including deacetylation researchgate.netmdpi.com. Computational approaches, such as those used to study drug metabolism and interactions with enzymes like cytochrome P450, could be applied to this compound researchgate.netmdpi.com.
Furthermore, the chemical stability and degradation of rifamycins under various conditions (e.g., pH, temperature) have been investigated mdpi.com. Computational chemistry methods can model the potential degradation pathways and predict the stability of the molecule and its potential degradation products mdpi.comresearchgate.net. Although the provided information is limited regarding computational studies specifically on this compound's biotransformation and degradation, the established computational techniques for studying drug metabolism and degradation are applicable to this compound.
Future Research Directions and Unexplored Avenues for Rifamide
Exploration of Non-Canonical Targets and Off-Target Interactions
While the primary target of rifamycins (B7979662) like Rifamide is bacterial RNA polymerase, understanding potential interactions with non-canonical targets and off-target effects is crucial for a comprehensive safety and efficacy profile. Research into off-target interactions is vital for reducing safety-related attrition rates during drug development frontiersin.org. Computational approaches are being developed to predict these interactions, covering a significant portion of the proteome frontiersin.org. Chemical proteomics, a mass spectrometry-based approach, is a powerful tool for identifying proteome-wide small molecule-protein interactions, which can help characterize drug targets and identify potential off-target activities nih.govmdpi.com. This technique can be used to probe entire proteomes or defined sub-proteomes to identify unknown targets of compounds within complex biological matrices mdpi.com. Identifying non-canonical targets could reveal novel mechanisms of action or contribute to observed side effects. For instance, studies on rifampin, another rifamycin (B1679328), have explored its interaction with targets beyond RNA polymerase, such as myeloid differentiation protein 2 (MD-2), a key coreceptor for innate immune TLR4 signaling researchgate.net. Rifampin has also been shown to inhibit prostaglandin (B15479496) E2 production and arachidonic acid release in human alveolar epithelial cells, suggesting interactions with pathways involved in inflammation nih.gov. Further research is needed to determine if this compound shares similar non-canonical targets or exhibits unique off-target interactions that could be exploited or mitigated. Cell microarray technology is also advancing to expand applications in target deconvolution and off-target screening nih.gov.
Development of Novel Synthetic Routes for this compound and its Derivatives
Developing novel synthetic routes for this compound and its derivatives is essential for improving manufacturing efficiency, exploring structural modifications, and potentially generating analogs with improved properties. The synthesis of rifamycin derivatives has been a subject of research, with studies focusing on modifying the core structure to enhance activity against resistant strains or improve pharmacokinetic properties nih.gov. Efficient synthetic routes are crucial for enabling biological investigations and structure-activity relationship (SAR) studies of natural products and their derivatives springernature.com. Pharmacophore-directed retrosynthesis is an approach that considers a potential pharmacophore early in the synthesis, potentially leading to the identification of simplified, potent derivatives springernature.com. While the fundamental structure of this compound is known, research into alternative or more cost-effective synthetic pathways could facilitate broader access and the development of novel analogs. This includes exploring chemical modifications of existing rifamycins to create new derivatives with potentially altered target interactions or resistance profiles researchgate.net.
Advanced Biomolecular Engineering for Resistance Mitigation
Antimicrobial resistance is a significant challenge for rifamycins. Rifampicin (B610482), for example, faces resistance primarily due to mutations in the rpoB gene, which encodes the β-subunit of bacterial RNA polymerase researchgate.netasm.org. These mutations can lead to cross-resistance among rifamycins researchgate.net. Advanced biomolecular engineering approaches can be employed to mitigate resistance to this compound. This could involve designing modified this compound structures that retain activity against resistant RNA polymerase variants or developing strategies to interfere with resistance mechanisms. Engineering solutions to combat antimicrobial resistance are actively being explored, including the development of antimicrobial biomaterials, alternative antimicrobials, and strategies to enhance the host immune system ervacommunity.org. While research often focuses on other rifamycins like rifampicin and rifabutin (B1679326) in the context of resistance mutations researchgate.net, similar biomolecular engineering principles could be applied to this compound. This might include structure-based drug design informed by co-crystal structures of RNA polymerase with rifamycins to design analogs that circumvent common resistance mutations researchgate.net. Additionally, exploring combination therapies informed by biomolecular insights could help prevent the emergence of resistance wikipedia.org.
Integration of Multi-Omics Data in this compound Research
The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) can provide a holistic understanding of how this compound interacts with biological systems and how resistance develops. Multi-omics approaches offer a comprehensive view of complex biological processes and are being increasingly applied in biomedical research to identify molecular targets, biomarkers, and understand disease mechanisms quanticate.comnih.gov. Integrating genomics, proteomics, and metabolomics can aid in the discovery of potential drug targets dovepress.com. In the context of this compound, multi-omics could be used to study the bacterial response to this compound exposure at a systems level, identifying metabolic pathways or regulatory networks involved in resistance or susceptibility. For example, metabolomic studies have been used to investigate the mechanism of nitrate-mediated stimulation of rifamycin production in Amycolatopsis mediterranei researchgate.net. Applying similar approaches to this compound could reveal novel insights into its mechanism of action or resistance. Integrating 3D genomics with multi-omics can provide deeper insights into gene regulation and disease mechanisms, potentially revealing new drug targets drugdiscoverynews.com. Challenges remain in integrating heterogeneous multi-omics data, requiring advanced computational methods quanticate.comnih.gov.
Novel Analytical Platform Development for Mechanistic Insights
Developing novel analytical platforms is crucial for gaining deeper mechanistic insights into this compound's interactions with its targets and its behavior in biological systems. While established analytical methods exist for rifamycins, including spectrometric and chromatographic techniques mdpi.comsemanticscholar.org, novel platforms can offer enhanced sensitivity, specificity, and the ability to study interactions in more complex environments. Electrochemical biosensors and methods are also being developed for the analysis of rifamycins like rifampicin mdpi.comsemanticscholar.org. Advanced analytical techniques, such as those used in chemical proteomics nih.govmdpi.com, can help identify and characterize drug-target interactions. Further development of analytical platforms could enable real-time monitoring of this compound binding to RNA polymerase, detailed analysis of its metabolic fate, or the identification of protein conformational changes induced by this compound binding. Understanding these intricate details at a molecular level is vital for rational drug design and overcoming resistance.
Q & A
Q. How should researchers design controlled clinical trials to evaluate Rifamide’s efficacy against biliary tract infections?
- Methodological Answer : A robust trial design should include randomization, double-blinding, and clear endpoints (e.g., infection rates, bacterial load reduction). For example, in a study comparing this compound to a control group, patients were stratified by infection type (e.g., wound, biliary), with bacterial cultures collected pre- and post-treatment to assess contamination . Key metrics include bile contamination rates (this compound: 3/34 vs. Control: 8/27) and infection site-specific outcomes (e.g., wound infections: this compound 1/34 vs. Control 5/27). Ensure ethical approval and CONSORT compliance for transparency .
Q. What are the primary physicochemical properties of this compound that influence its antimicrobial activity?
- Methodological Answer : this compound’s structure (C43H58N2O13) and absorption spectra (λmax 222, 302, 421 nm in pH 7.38 buffer) are critical for solubility and target binding . Its crystalline form (yellow-orange, melting point ~170°C with decomposition) affects formulation stability. Researchers should validate these properties via HPLC and spectrophotometry to ensure batch consistency.
Q. How can researchers assess this compound’s toxicity in preclinical models?
- Methodological Answer : Use standardized LD50 protocols across routes (oral, subcutaneous, intravenous). For instance, murine models show LD50 values of 2450 mg/kg (oral) and 315 mg/kg (IV), indicating dose-dependent toxicity . Pair these with histopathological analyses to identify organ-specific effects. Always adhere to OECD guidelines for reproducibility.
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across studies be resolved?
- Methodological Answer : Discrepancies may arise from variations in bacterial strains, dosing protocols, or patient selection. For example, reports lower wound infections with this compound, but older studies (e.g., 1966) noted variable outcomes . Conduct meta-analyses with stratification by variables like infection type (e.g., biliary vs. respiratory) and bacterial susceptibility profiles (e.g., this compound’s activity against E. coli vs. Klebsiella) . Use multivariate regression to isolate confounding factors.
Q. What methodologies optimize this compound’s synthesis to enhance yield and purity?
- Methodological Answer : Rifamycin B diethylamide derivatives require precise diethylamino group coupling. Monitor reaction conditions (e.g., pH, temperature) via NMR (e.g., 13C-NMR for structural confirmation) and HPLC for purity . Recent advances in selective proton decoupling (13C-NMR) improve structural validation . Scale-up processes should prioritize solvent selection (e.g., benzene/hexane crystallization) to avoid impurities .
Q. How can researchers investigate this compound’s resistance mechanisms in Gram-negative bacteria?
- Methodological Answer : Employ genomic sequencing to identify mutations in RNA polymerase (this compound’s target). Pair this with MIC assays against clinical isolates (e.g., Enterococcus spp., E. coli) to correlate genetic changes with phenotypic resistance . Use time-kill curves to assess bactericidal vs. bacteriostatic effects under varying pH conditions (e.g., biliary pH ~7.4) .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in heterogeneous patient cohorts?
- Methodological Answer : Use non-linear mixed-effects modeling (NONMEM) to account for inter-patient variability. For example, in , subgroup analyses revealed this compound’s superior efficacy in biliary surgery (0/34 cholangitis cases vs. 1/27 in controls). Apply Kaplan-Meier survival analysis for time-to-infection outcomes and Cox proportional hazards models for risk stratification .
Tables for Quick Reference
Table 1: this compound’s Toxicity Profile in Preclinical Models
| Route | Mouse LD50 (mg/kg) | Rat LD50 (mg/kg) |
|---|---|---|
| Oral | 2450 | >4000 |
| Intravenous | 315 | 380 |
| Source: |
Table 2: Clinical Infection Rates in this compound vs. Control Groups
| Infection Type | This compound Group (n=34) | Control Group (n=27) |
|---|---|---|
| Bile Contamination | 3 | 8 |
| Wound Infection | 1 | 5 |
| Cholangitis | 0 | 1 |
| Source: |
Key Considerations for Future Research
- Data Reproducibility : Document protocols for bacterial culture methods and susceptibility testing to align with ’s methodology.
- Ethical Compliance : Ensure all trials are registered (e.g., ClinicalTrials.gov ) and obtain informed consent for human studies .
- Interdisciplinary Collaboration : Combine microbiological, pharmacological, and statistical expertise to address complex questions (e.g., resistance mechanisms, dose optimization) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
